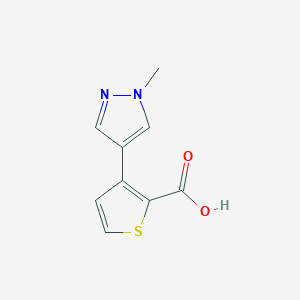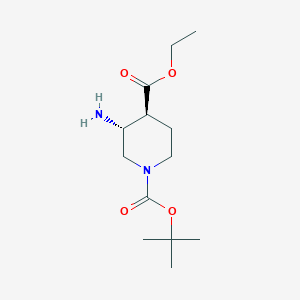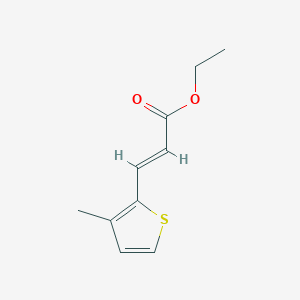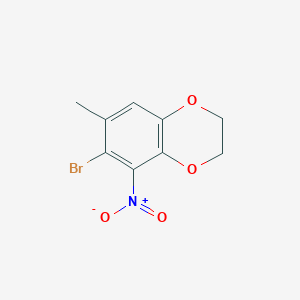![molecular formula C7H13NO B13324647 Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol](/img/structure/B13324647.png)
Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol is a chemical compound that belongs to the class of cyclopentapyrrol derivatives This compound is characterized by its unique octahydrocyclopenta[b]pyrrol structure, which includes a hydroxyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol typically involves multiple steps of organic synthesis. The process often starts with the preparation of the cyclopentapyrrol core, followed by the introduction of the hydroxyl group at the 6th position. Specific reagents and catalysts are used to facilitate these reactions, and the conditions must be carefully controlled to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the cyclopentapyrrol ring.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its unique structural features that may confer specific biological activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate various biochemical pathways. The hydroxyl group and the unique cyclopentapyrrol structure are thought to play key roles in its activity.
Comparison with Similar Compounds
Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol can be compared with other similar compounds, such as:
Tiotropium Bromide: A compound with a similar cyclopentapyrrol structure but with different functional groups, used as a bronchodilator.
Scopoline: Another cyclopentapyrrol derivative with distinct biological activities.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydroxyl group, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(3aS,6R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-6-ol |
InChI |
InChI=1S/C7H13NO/c9-6-2-1-5-3-4-8-7(5)6/h5-9H,1-4H2/t5-,6+,7+/m0/s1 |
InChI Key |
RVUBHWGJRCJPSK-RRKCRQDMSA-N |
Isomeric SMILES |
C1C[C@H]([C@H]2[C@@H]1CCN2)O |
Canonical SMILES |
C1CC(C2C1CCN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


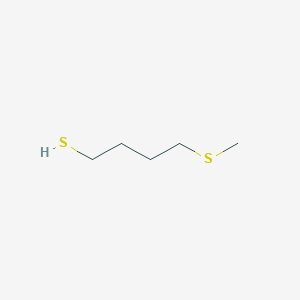
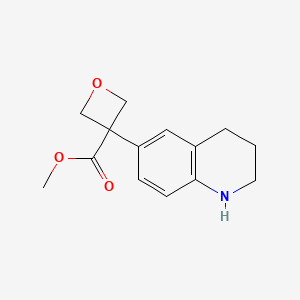

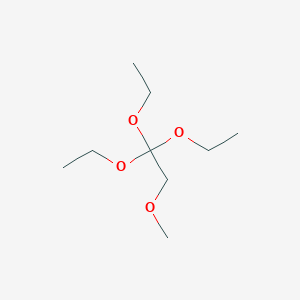
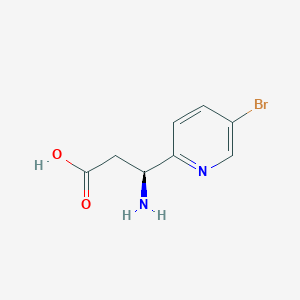
![3',5'-Dimethoxy-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B13324634.png)
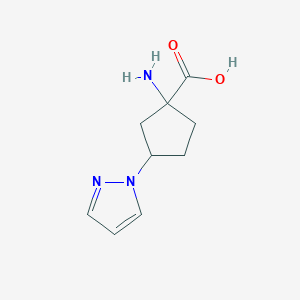
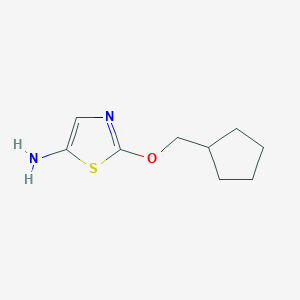
![3-Butyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-amine](/img/structure/B13324654.png)
